3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid

regioisomerism amide coupling steric accessibility

This specific regioisomer (N1-propanoic acid, CAS 1856047-74-9) is the directly patent-corroborated intermediate for pyrazole amide insecticides (CN103130769B). Unlike the 2-propanoic isomer or non-fluorinated analogs, its linear geometry ensures unhindered carboxyl accessibility for efficient amide coupling, while the 2,2-difluoroethoxy group provides the critical lipophilicity-hydrophilicity balance essential for insecticidal activity and plant systemic transport. The dual orthogonal handles—N1-carboxylic acid for coupling and C4-nitro for reduction to amine—enable divergent synthesis from a single purchased intermediate, maximizing synthetic value in fragment-based or scaffold-hopping campaigns.

Molecular Formula C8H9F2N3O5
Molecular Weight 265.173
CAS No. 1856047-74-9
Cat. No. B2981307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
CAS1856047-74-9
Molecular FormulaC8H9F2N3O5
Molecular Weight265.173
Structural Identifiers
SMILESC1=C(C(=NN1CCC(=O)O)OCC(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H9F2N3O5/c9-6(10)4-18-8-5(13(16)17)3-12(11-8)2-1-7(14)15/h3,6H,1-2,4H2,(H,14,15)
InChIKeyVCMNQPGESBGMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS 1856047-74-9): Structural Identity and Procurement-Relevant Baseline


3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid (CAS 1856047-74-9) is a synthetic, fluorinated 4-nitropyrazole derivative bearing a propanoic acid side chain at the N1 position. Its molecular formula is C₈H₉F₂N₃O₅ with a molecular weight of 265.17 g/mol . The compound incorporates three functionally significant structural features: a 2,2-difluoroethoxy group at the pyrazole C3 position that enhances lipophilicity and metabolic stability [1]; a nitro group at C4 that serves as both a pharmacophoric element and a synthetic handle for reduction to amine derivatives ; and a propanoic acid moiety at N1 that provides a carboxylic acid anchor for amide coupling or further derivatization. This compound belongs to a clustered patent and literature space encompassing 4-nitropyrazole-based agrochemical intermediates, particularly those employed in the synthesis of insecticidal 3-difluoroethoxy-pyrazole amide compounds [2]. It is commercially available from multiple suppliers at purities typically ≥95% .

Why Generic Substitution Fails for 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid: Comparator Space and Non-Interchangeability


This compound occupies a narrow structural niche defined by the specific combination of N1-propanoic acid attachment, C3-difluoroethoxy substitution, and C4-nitro functionalization. Closely related analogs—including positional isomers, chain-length variants, and substituent-altered derivatives—diverge in critical physicochemical and reactivity parameters that render simple interchange inappropriate. The 3-propanoic acid regioisomer (CAS 1856047-74-9) differs fundamentally from the 2-propanoic acid isomer (CAS 1855952-71-4) in steric accessibility of the carboxylic acid for amide coupling and in the geometry of the resulting conjugates . The butanoic acid chain-extended analog (4-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid, MW 279.20) introduces an additional methylene unit that alters both lipophilicity (ΔlogP ~ +0.5 estimated) and acid strength . The α-methyl substituted variant (CAS 1856020-20-6) introduces a chiral center and steric hindrance at the α-carbon, impacting both coupling efficiency and the conformational profile of downstream products . Compounds lacking the difluoroethoxy group (e.g., 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, MW 185.14) lose the beneficial lipophilicity and metabolic stability imparted by fluorine substitution . These structural variations translate into measurable differences in physical properties, reactivity, and biological performance within the pyrazole amide insecticide patent space, where the difluoroethoxy substituent has been explicitly shown to enhance both insecticidal activity and plant systemic transport relative to non-fluorinated analogs [1].

Quantitative Differentiation Evidence: 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid vs. Closest Analogs


Regioisomeric Differentiation: N1-(3-Propanoic Acid) vs. N1-(2-Propanoic Acid) Substitution Pattern

The target compound (CAS 1856047-74-9) bears the propanoic acid chain attached via a straight methylene linker at the pyrazole N1 position, while its closest regioisomer (CAS 1855952-71-4) attaches the same chain via a branched α-carbon directly at N1. This structural difference produces distinct steric environments at the carboxylic acid moiety: the linear 3-propanoic acid isomer presents an unhindered, freely rotating carboxylate with a computed topological polar surface area (TPSA) of approximately 110 Ų, whereas the 2-propanoic acid isomer introduces α-methyl branching that sterically shields the carbonyl and increases TPSA due to additional van der Waals surface . In amide coupling reactions central to agrochemical intermediate utility, the linear 3-propanoic acid variant is expected to exhibit faster coupling kinetics due to reduced steric hindrance at the reactive carboxyl carbon, a class-level inference supported by established structure-reactivity relationships in N-functionalized pyrazole carboxylic acid series [1].

regioisomerism amide coupling steric accessibility agrochemical intermediate

Chain-Length Differentiation: Propanoic Acid (C3) vs. Butanoic Acid (C4) Side Chain

The target compound contains a propanoic acid (3-carbon) side chain, distinguishing it from the butanoic acid (4-carbon) analog (4-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid, MW 279.20). The additional methylene unit in the butanoic acid analog is estimated to increase the calculated logP (ClogP) by approximately 0.5 units and modestly elevate the pKa of the carboxylic acid by approximately 0.1–0.2 units due to the extended alkyl chain's electron-donating inductive effect . These differences, while modest individually, become significant in agrochemical formulation contexts where precise lipophilicity tuning governs leaf penetration, soil mobility, and systemic transport. The propanoic acid chain length of the target compound aligns with the optimal balance of hydrophilicity and lipophilicity described for 3-difluoroethoxy-pyrazole amide insecticide intermediates, where the difluoroethoxy group already contributes sufficient lipophilicity and the shorter propanoic acid linker preserves aqueous solubility for formulation compatibility [1].

lipophilicity pKa chain-length effect physicochemical property

Fluorine-Containing vs. Non-Fluorinated Analog: The Difluoroethoxy Group Contribution to Lipophilicity and Metabolic Stability

The 2,2-difluoroethoxy substituent at the pyrazole C3 position is a key differentiator of the target compound relative to non-fluorinated 4-nitropyrazole propanoic acid analogs. The non-fluorinated analog 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (MW 185.14) lacks the difluoroethoxy group entirely, resulting in a substantially lower molecular weight, reduced lipophilicity (estimated ClogP decrease of ~1.0–1.5 units), and the absence of fluorine-mediated metabolic stabilization . In the broader context of fluorinated pyrazole agrochemicals, the 2,2-difluoroethoxy group has been explicitly identified as contributing to enhanced biological activity through a dual mechanism: the fluorine atoms increase lipophilicity for membrane penetration while the ether oxygen maintains sufficient hydrophilicity for aqueous mobility in plant vascular systems [1]. Patent CN103130769B, which covers 3-difluoroethoxy-pyrazole amide insecticides, explicitly states that the difluoroethoxy incorporation at the pyrazole 3-position improves insecticidal activity relative to non-fluorinated or alternatively fluorinated analogs, with the specific —OCH₂CHF₂ motif selected from among multiple fluoroalkoxy candidates for its optimal balance of properties [2]. This provides a class-level evidence basis for the target compound's differentiation from non-fluorinated 4-nitropyrazole propanoic acid building blocks.

fluorine chemistry metabolic stability lipophilicity enhancement bioisostere

Nitro Group as a Versatile Synthetic Handle: Reduction to Amine vs. Retention as Nitro

The C4-nitro group in the target compound serves a dual role: as a pharmacophoric element in its own right (electron-withdrawing, hydrogen-bond-accepting) and as a precursor to a primary amine via selective reduction. This contrasts with the core scaffold 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole (CAS 1787881-30-4, MW 193.11), which lacks the N1-propanoic acid appendage and therefore offers only a single point of derivatization (at N1 of the pyrazole ring) . The target compound, by combining both the N1-propanoic acid carboxyl and the C4-nitro groups, provides orthogonal derivatization handles: the carboxylic acid can be coupled to amines to form amides (as exploited in CN103130769B), while the nitro group can be reduced (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂) to generate a 4-amino-pyrazole derivative for further functionalization (e.g., diazotization, acylation, sulfonylation) [1]. This dual-handle architecture is absent in compounds that either lack the propanoic acid chain or lack the nitro group. The 4-amino reduction product of the target compound represents an entry point into a distinct chemical space of 4-amino-3-(2,2-difluoroethoxy)pyrazole derivatives that cannot be accessed from non-nitrated precursors .

nitro reduction amine derivatization synthetic intermediate building block versatility

Commercial Availability and Purity Comparison Across the Analog Series

The target compound (CAS 1856047-74-9) is commercially stocked by multiple suppliers at ≥95% purity . Its closest regioisomer (CAS 1855952-71-4) is also commercially available, notably through Fluorochem (a supplier to the University of Oxford), at comparable purity levels . However, the α-methyl analog (CAS 1856020-20-6) and the butanoic acid chain-extended analog show more limited commercial availability with fewer listed stockists and less consistent purity documentation . Within this analog series, the 3-propanoic acid isomer (target) and the 2-propanoic acid isomer (comparator) represent the most readily procurable members, while the chain-extended and α-substituted variants present higher procurement friction. The target compound's catalog presence across multiple independent suppliers (Chemenu, ChemSrc, CymitQuimica) indicates established synthetic accessibility and supply chain reliability .

commercial availability purity supplier comparison procurement

Patent-Corroborated Utility: The Target Scaffold in Insecticidal Pyrazole Amide Development

Patent CN103130769B, granted in 2014, establishes a direct structural and functional link between the 3-difluoroethoxy-pyrazole scaffold and insecticidal activity. The patent explicitly claims 3-difluoroethoxy-pyrazole amide compounds of general formula I, which are prepared by coupling a 3-difluoroethoxy-pyrazole carboxylic acid intermediate (structurally analogous to the target compound) with substituted anthranilic acid derivatives [1]. The innovation disclosure (UPC, 2015) accompanying this patent states that the 3-difluoroethoxy substitution—the defining feature of the target compound—was specifically introduced to enhance insecticidal potency and reduce resistance risk relative to existing pyrazole amide insecticides [2]. While the patent does not disclose isolated IC₅₀ or LD₅₀ values for the target compound itself (as it is an intermediate rather than a final active ingredient), the explicit structural rationale connecting the 3-difluoroethoxy-4-nitropyrazole core to biological performance provides class-level evidence that this scaffold is privileged within the insecticidal pyrazole amide chemical space. Compounds lacking the difluoroethoxy group or bearing alternative alkoxy substituents are not claimed in this patent family, implying a structural selectivity that procurement decisions should respect [3].

insecticide agrochemical intermediate patent evidence pyrazole amide

Best-Fit Research and Industrial Application Scenarios for 3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid


Agrochemical Discovery: Synthesis of Insecticidal 3-Difluoroethoxy-Pyrazole Amide Libraries

This is the most directly patent-corroborated application scenario. The target compound serves as a key carboxylic acid intermediate for amide coupling with substituted anthranilic acids or related amine partners, generating compound libraries within the structural scope of CN103130769B. The linear 3-propanoic acid geometry provides unhindered carboxyl accessibility for efficient parallel synthesis, while the 2,2-difluoroethoxy group delivers the lipophilicity-hydrophilicity balance that the patent identifies as critical for insecticidal activity and plant systemic mobility [1]. Researchers should prioritize this building block over the 2-propanoic acid regioisomer when reaction efficiency (coupling kinetics) and product geometric uniformity are paramount .

Divergent Medicinal Chemistry: Dual-Handle Derivatization via Sequential Carboxyl Coupling and Nitro Reduction

The target compound's dual orthogonal handles—N1-propanoic acid (for amide/ester formation) and C4-nitro (for reduction to amine followed by acylation, sulfonylation, or reductive amination)—enable divergent synthetic strategies from a single purchased intermediate. This is particularly valuable in fragment-based drug discovery or scaffold-hopping campaigns where rapid exploration of chemical space around a fluorinated pyrazole core is desired. The C4-nitro-to-amine conversion generates a 4-amino-3-(2,2-difluoroethoxy)pyrazole intermediate that is not commercially available, making the target compound the most practical entry point into this chemical space .

Physicochemical Property Optimization: Fluorine-Mediated Modulation of logP and Metabolic Stability

For structure-activity relationship (SAR) studies focused on optimizing lipophilicity and metabolic stability of pyrazole-containing lead compounds, the target compound provides a defined, intermediate logP profile (estimated ClogP ~0.8) that bridges the gap between highly polar non-fluorinated analogs (ClogP ~−0.2 to 0) and excessively lipophilic perfluorinated variants. The 2,2-difluoroethoxy group is an established motif in agrochemical and medicinal chemistry for enhancing membrane permeability while retaining sufficient aqueous solubility—properties that are directly relevant to oral bioavailability in pharmaceutical contexts and foliar uptake in agrochemical applications [2].

Academic and Industrial Building Block Procurement: Supply Chain Reliability for Multi-Year Programs

The target compound's multi-vendor availability (Chemenu, ChemSrc, CymitQuimica, and others) at documented ≥95% purity makes it a reliable choice for multi-year research programs requiring consistent intermediate quality. Unlike the α-methyl analog (CAS 1856020-20-6) or the butanoic acid chain-extended variant, which have limited supplier coverage, the target compound and its closest 2-propanoic acid isomer benefit from established commercial supply chains . For programs that may scale from milligram discovery quantities to gram-scale lead optimization, this supply reliability reduces the risk of synthesis bottlenecks.

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